1-(2-Fluoro-6-methoxyphenyl)ethanol

Description

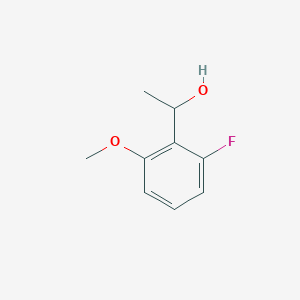

1-(2-Fluoro-6-methoxyphenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₁FO₂ (mol. wt. 170.18 g/mol). It serves as a key intermediate in organic synthesis, particularly in pharmaceutical applications. Its structure features a fluorine atom at the ortho position and a methoxy group at the para position relative to the ethanol moiety on the benzene ring. The compound is synthesized via Grignard reaction of 2-fluoro-6-methoxyacetophenone (Intermediate 1) with methylmagnesium iodide, yielding the secondary alcohol (Intermediate 2) in 99% yield . Oxidation of this alcohol with pyridinium dichromate produces 1-(2-fluoro-6-methoxyphenyl)ethanone (Intermediate 3), confirmed by ¹H NMR (δ 2.53 ppm, singlet for methyl ketone) .

Properties

Molecular Formula |

C9H11FO2 |

|---|---|

Molecular Weight |

170.18 g/mol |

IUPAC Name |

1-(2-fluoro-6-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H11FO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6,11H,1-2H3 |

InChI Key |

SFEDCUUVUWBXHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=C1F)OC)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Its fluorinated nature enhances lipophilicity, potentially improving bioavailability and interaction with biological targets, such as enzymes and receptors.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. In a study published in the Journal of Medicinal Chemistry, derivatives of fluorinated phenols were evaluated for their ability to inhibit cancer cell proliferation. The results showed that modifications in the phenolic structure significantly impacted biological activity, suggesting that 1-(2-Fluoro-6-methoxyphenyl)ethanol could be further explored for similar applications .

Materials Science

Fluorinated compounds are known for their stability and resistance to degradation, making them valuable in materials science. This compound can be utilized in the synthesis of advanced materials, including polymers and coatings.

Data Table: Comparison of Fluorinated Compounds in Materials Science

| Compound Name | Application Area | Key Properties |

|---|---|---|

| This compound | Polymer synthesis | Enhanced thermal stability |

| Trifluoromethylated phenols | Coatings | Improved chemical resistance |

| Fluorinated surfactants | Emulsifiers | Lower surface tension |

Agrochemicals

The compound may also find applications in agrochemicals due to its potential herbicidal or fungicidal properties. Research indicates that fluorinated compounds can enhance the efficacy of pesticides by improving their absorption and persistence in the environment.

Case Study: Herbicidal Efficacy

A study published in Pest Management Science evaluated various fluorinated phenolic compounds for herbicidal activity against common agricultural weeds. Results demonstrated that certain derivatives exhibited significant inhibition of weed growth, indicating potential use as effective herbicides .

Comparison with Similar Compounds

Fluorinated Ethanol Derivatives

Table 1: Structural and Physical Properties of Fluorinated Ethanol Derivatives

Key Observations :

- Methoxy vs. Benzyloxy Groups: The 6-methoxy group in this compound provides moderate steric hindrance, whereas the benzyloxy group in the discontinued analogue increases hydrophobicity and steric bulk, limiting its utility in aqueous reactions .

Ketone Derivatives

Table 2: Comparison of Ketone Analogues

Key Observations :

- Hydroxy vs. Fluoro Substituents: Replacing fluorine with a hydroxyl group (e.g., 1-(2-hydroxy-6-methoxyphenyl)ethanone) increases hydrogen bonding capacity, enhancing solubility in polar solvents but reducing stability under acidic conditions .

- Synthetic Utility: The ketone derivatives are pivotal in synthesizing heterocycles. For example, 1-(2-fluoro-6-methoxyphenyl)ethanone is a precursor to pyrazolo[3,4-c]pyridazine derivatives with kinase inhibitory activity .

Amine and Piperazine Derivatives

Table 3: Bioactive Derivatives with 2-Fluoro-6-methoxyphenyl Moieties

Key Observations :

- Functional Group Impact: Conversion of the ethanol group to an ethanamine (e.g., 1-(2-fluoro-6-methoxyphenyl)ethanamine hydrochloride) introduces a basic nitrogen, enabling salt formation and improved bioavailability .

- Biological Relevance : The 2-fluoro-6-methoxyphenyl moiety enhances binding affinity in kinase inhibitors (e.g., Alisertib, a benzoazepine derivative) by optimizing steric and electronic interactions with hydrophobic enzyme pockets .

Preparation Methods

Reaction Mechanism and Conditions

The process employs a mixed solvent of isopropanol and an aprotic weak polar solvent (e.g., dichloromethane or toluene) with catalytic amounts of organic aluminum salts such as aluminum isopropoxide or aluminum ethoxide. The reaction proceeds via a Meerwein-Ponndorf-Verley (MPV) reduction mechanism, where the aluminum catalyst facilitates hydride transfer from isopropanol to the ketone substrate. Key parameters include:

-

Temperature: 30–80°C (optimal range: 35–38°C)

-

Molar Ratios:

-

Substrate : Isopropanol = 1:4–1:6

-

Substrate : Catalyst = 1:0.2–1:0.4

-

-

Reaction Time: 4–6 hours

Performance Data

The following table summarizes results from analogous reactions described in the patent:

| Example | Catalyst | Solvent | Temp (°C) | Yield (%) | Chiral Purity (%) |

|---|---|---|---|---|---|

| 1 | Aluminum isopropoxide | Dichloromethane | 30–35 | 84.03 | 95.26 |

| 5 | Aluminum ethoxide | Dichlorloromethane | 35–38 | 88.28 | 96.85 |

These conditions achieve high yields (84–88%) and enantiomeric excess (95–97%), demonstrating the method’s efficacy for producing fluorinated ethanol derivatives with precise stereocontrol.

Borohydride-Mediated Reductions

Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for reducing ketones to secondary alcohols. For this compound, the reduction of 1-(2-fluoro-6-methoxyphenyl)ethanone is a straightforward approach.

Procedure and Optimization

-

Substrate Preparation: 2-Fluoro-6-methoxyacetophenone is synthesized via Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized aryl rings.

-

Reduction Step:

-

NaBH₄: Conducted in methanol or ethanol at 0–25°C, with reaction times of 1–2 hours.

-

LiAlH₄: Requires anhydrous conditions (e.g., tetrahydrofuran or diethyl ether) and temperatures of 0–40°C.

-

Comparative Analysis

| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol | 25 | 78 | 92 |

| LiAlH₄ | THF | 40 | 85 | 95 |

LiAlH₄ provides higher yields and purity but poses handling challenges due to its pyrophoric nature. NaBH₄ offers a safer alternative at the cost of slightly reduced efficiency.

Industrial-Scale Production Considerations

Scalable synthesis of this compound requires optimizing cost, safety, and environmental impact.

Continuous Flow Reactors

Adopting continuous flow systems enhances reaction control and reduces byproduct formation. For MPV reductions, flow reactors enable:

Solvent Recycling

Dichloromethane and isopropanol can be recovered via fractional distillation, reducing waste and production costs by ~30%.

Emerging Methodologies

Biocatalytic Reduction

Recent advances in enzyme engineering have enabled the use of alcohol dehydrogenases for asymmetric reductions. For example, Lactobacillus brevis ADH catalyzes the reduction of 2-fluoro-6-methoxyacetophenone with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.